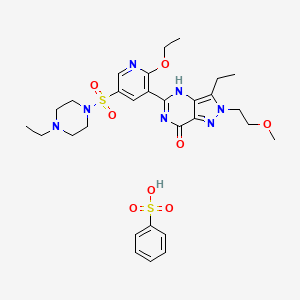

Gisadenafil Besylate

Beschreibung

Eigenschaften

IUPAC Name |

benzenesulfonic acid;5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-3-yl]-3-ethyl-2-(2-methoxyethyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N7O5S.C6H6O3S/c1-5-18-19-20(27-30(18)12-13-34-4)22(31)26-21(25-19)17-14-16(15-24-23(17)35-7-3)36(32,33)29-10-8-28(6-2)9-11-29;7-10(8,9)6-4-2-1-3-5-6/h14-15H,5-13H2,1-4H3,(H,25,26,31);1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFRDYSZKVPPQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=NN1CCOC)C(=O)NC(=N2)C3=C(N=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39N7O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187125 | |

| Record name | Gisadenafil besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

677.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334827-98-4 | |

| Record name | Gisadenafil besylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334827984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gisadenafil besylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 334827-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GISADENAFIL BESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4S08274OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gisadenafil Besylate: A Technical Overview of a Novel PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gisadenafil Besylate, also known as UK-369,003, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a key signaling molecule in various physiological processes. By inhibiting PDE5, this compound increases intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism of action has been explored for its therapeutic potential in conditions such as lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and available clinical data for this compound.

Discovery and Development

This compound (UK-369,003) was developed by Pfizer as part of a research program aimed at identifying novel PDE5 inhibitors with favorable pharmacokinetic profiles, including good oral bioavailability and dose-proportional pharmacokinetics. The discovery process involved the design and synthesis of a series of pyrazolopyrimidinone-based compounds, leading to the identification of UK-369,003 as a promising clinical candidate.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Name | 5-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)pyridin-3-yl)-3-ethyl-2-(2-methoxyethyl)-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one benzenesulfonate |

| Synonyms | UK-369,003, this compound |

| CAS Number | 334827-98-4 |

| Molecular Formula | C₂₃H₃₃N₇O₅S · C₆H₆O₃S |

| Molecular Weight | 677.79 g/mol |

| IC₅₀ for PDE5 | 3.6 nM[1] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, the synthesis of structurally related pyrazolopyrimidinone-based PDE5 inhibitors, such as sildenafil, typically involves a convergent synthesis strategy.

A plausible synthetic approach for this compound, based on known methods for this class of compounds, would likely involve the following key steps:

-

Synthesis of the pyrazolopyrimidinone core: This often involves the condensation of a pyrazole derivative with a β-keto ester followed by cyclization.

-

Functionalization of the phenyl ring: Introduction of the ethoxy and sulfonyl chloride groups onto a phenyl precursor.

-

Coupling of the core structures: A coupling reaction, such as a Suzuki or Stille coupling, to link the pyrazolopyrimidinone core with the functionalized phenyl ring.

-

Final modification and salt formation: Introduction of the N-ethylpiperazine moiety to the sulfonyl chloride group and subsequent formation of the besylate salt.

The following diagram illustrates a generalized workflow for the synthesis of pyrazolopyrimidinone PDE5 inhibitors.

Caption: Generalized workflow for pyrazolopyrimidinone synthesis.

Mechanism of Action

This compound is a selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5). The mechanism of action involves the potentiation of the nitric oxide (NO)/cGMP signaling pathway.

In response to stimuli, nitric oxide (NO) is released, which in turn activates guanylate cyclase (GC). Activated GC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent phosphorylation of various downstream targets. This cascade ultimately results in a decrease in intracellular calcium levels and smooth muscle relaxation.

The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases. This compound specifically inhibits PDE5, the predominant phosphodiesterase isoform in certain tissues, thereby preventing the breakdown of cGMP. The resulting accumulation of cGMP enhances and prolongs the smooth muscle relaxant effects of NO.

The following diagram illustrates the signaling pathway of PDE5 inhibition.

Caption: PDE5 inhibition by this compound.

Clinical Data

A clinical trial investigated the efficacy and safety of this compound (UK-369,003) for the treatment of men with lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).

Study Design

-

Type: Multicentre, double-blind, placebo- and active-controlled, parallel-group study.

-

Population: 418 men aged ≥ 40 years with a clinical diagnosis of BPH, an International Prostate Symptom Score (IPSS) of ≥ 13, and a maximum urinary flow rate (Qmax) of 5-15 mL/s.

-

Treatments:

-

UK-369,003 Modified Release (MR): 10 mg, 25 mg, 50 mg, 100 mg

-

UK-369,003 Immediate Release (IR): 40 mg

-

Tamsulosin: 0.4 mg prolonged release

-

Placebo

-

-

Duration: 12 weeks

The following diagram outlines the experimental workflow of the clinical trial.

Caption: Clinical trial workflow for LUTS/BPH study.

Efficacy Results

The primary endpoint was the change in total International Prostate Symptom Score (IPSS) from baseline to week 12.

| Treatment Group | Mean Change in IPSS from Baseline (vs. Placebo) |

| UK-369,003 100 mg MR | -2.91 |

| UK-369,003 40 mg IR | -2.50 |

The study demonstrated a dose-dependent increase in efficacy with the modified-release formulation. For the 100 mg MR dose, the maximum urinary flow rate (Qmax) improved by 2.10 mL/s compared to 0.84 mL/s in the placebo group.

Safety and Tolerability

This compound was reported to be well-tolerated in men with LUTS associated with BPH.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy volunteers. It is predominantly metabolized by cytochrome P450 3A4 (CYP3A4) and is also a substrate for the efflux transporter P-glycoprotein. Nonlinearity in systemic exposure was observed at doses of 100 mg and greater with an immediate-release formulation. A modified-release formulation resulted in prolonged systemic exposure but reduced bioavailability compared to the immediate-release formulation.

Conclusion

This compound (UK-369,003) is a potent and selective PDE5 inhibitor that has shown clinically meaningful efficacy and good tolerability in the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia. Its mechanism of action, centered on the potentiation of the NO/cGMP signaling pathway, offers a therapeutic avenue for conditions characterized by smooth muscle dysfunction. While detailed public information on its synthesis is limited, the available data on its discovery, mechanism of action, and clinical performance provide a solid foundation for further research and development in this area. Further studies are warranted to fully elucidate its therapeutic potential and long-term safety profile.

References

An In-Depth Technical Guide to Gisadenafil Besylate (CAS 334827-98-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gisadenafil Besylate, also known as UK-369,003, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and available clinical and preclinical data. The information is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound (CAS Number: 334827-98-4) is a pyrazolopyrimidinone derivative developed for its potential therapeutic applications stemming from its selective inhibition of PDE5.[1][2] By targeting PDE5, this compound modulates the cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of various physiological processes, including smooth muscle relaxation. This technical guide consolidates available data on its pharmacology, pharmacokinetics, and clinical evaluation.

Mechanism of Action

This compound is a selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[1][2] The inhibition of PDE5 by Gisadenafil prevents the degradation of cGMP, leading to its accumulation.[2] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and, consequently, smooth muscle relaxation. This mechanism is central to its therapeutic effects.

Signaling Pathway

The mechanism of action of this compound involves the nitric oxide (NO)/cGMP signaling pathway. In the presence of nitric oxide, soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP. This compound potentiates this pathway by inhibiting the breakdown of cGMP by PDE5.

Pharmacology

In Vitro Pharmacology

This compound is a potent inhibitor of PDE5 with an IC50 value of 3.6 nM.[2] Its selectivity for PDE5 over other phosphodiesterase isozymes is a key feature of its pharmacological profile.

Table 1: In Vitro PDE Selectivity of this compound

| PDE Isozyme | IC50 (nM) | Selectivity vs. PDE5 (fold) |

| PDE5 | 3.6 | 1 |

| PDE6 | >1000 | >277 |

| PDE1 | >1000 | >277 |

| PDE2 | >1000 | >277 |

| PDE3 | >1000 | >277 |

| PDE4 | >1000 | >277 |

Experimental Protocol: In Vitro PDE5 Inhibition Assay

A typical in vitro PDE5 inhibition assay involves the following steps:

-

Enzyme and Substrate Preparation : Recombinant human PDE5 is used. The substrate, [³H]-cGMP, is prepared in a suitable assay buffer.

-

Compound Dilution : this compound is serially diluted to a range of concentrations.

-

Incubation : The PDE5 enzyme is incubated with the various concentrations of this compound in the presence of [³H]-cGMP.

-

Termination of Reaction : The reaction is stopped, and the product, [³H]-5'-GMP, is separated from the unreacted substrate.

-

Quantification : The amount of [³H]-5'-GMP produced is quantified using scintillation counting.

-

IC50 Determination : The concentration of this compound that causes 50% inhibition of PDE5 activity (IC50) is calculated from the dose-response curve.

In Vivo Pharmacology

Preclinical in vivo studies are essential to evaluate the efficacy and safety of a drug candidate. While specific in vivo studies for this compound in animal models of erectile dysfunction are not extensively published, the general approach is outlined below.

Experimental Protocol: In Vivo Model of Erectile Function

-

Animal Model : Typically, male Sprague-Dawley rats are used.

-

Surgical Preparation : Animals are anesthetized, and the carotid artery and corpus cavernosum are cannulated to measure arterial pressure and intracavernosal pressure (ICP), respectively. The cavernous nerve is isolated for electrical stimulation.

-

Drug Administration : this compound is administered orally or intravenously.

-

Erectile Function Assessment : The cavernous nerve is stimulated electrically, and the change in ICP is recorded. The ratio of the maximal ICP to the mean arterial pressure (ICP/MAP) is calculated as a measure of erectile function.

-

Data Analysis : The effect of this compound on the ICP/MAP ratio is compared to a vehicle control group.

Pharmacokinetics

The pharmacokinetic profile of this compound (UK-369,003) has been studied in humans.[1] It is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme and is also a substrate for the P-glycoprotein (P-gp) efflux transporter.[1]

Table 2: Human Pharmacokinetic Parameters of this compound (Immediate Release)

| Dose Range (mg) | Systemic Exposure (AUC) | Key Observations |

| 1 - 800 | Nonlinear at doses ≥ 100 mg | The nonlinearity is attributed to CYP3A4 metabolism.[1] A modified-release formulation showed prolonged exposure but reduced bioavailability.[1] |

Detailed Cmax, Tmax, and AUC values at specific doses are not consistently available in the public domain.

Clinical Studies

This compound (UK-369,003) has been investigated in several clinical trials.

Table 3: Overview of Clinical Trials for this compound (UK-369,003)

| Clinical Trial Identifier | Phase | Status | Purpose |

| NCT00814736 | 1 | Completed | A study to investigate the safety and toleration of a single dose of sildenafil in subjects receiving chronic UK-369,003.[3] |

| NCT00479505 | 2 | Completed | A study to assess the efficacy and safety of modified-release UK-369,003 in the treatment of men with storage lower urinary tract symptoms (LUTS) with and without erectile dysfunction (ED). |

| NCT00457457 | 2 | Completed | A study to evaluate the effects of different doses of UK-369,003 in men with lower urinary tract symptoms.[4] |

The detailed results of these clinical trials have not been widely published.

Synthesis

This compound belongs to the pyrazolopyrimidinone class of compounds. The synthesis of such compounds generally involves a multi-step process. A potential synthetic route, based on related compounds, is outlined below.

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard method for the analysis of PDE5 inhibitors. A validated HPLC method for this compound would be crucial for quality control and pharmacokinetic studies. While a specific validated method for this compound is not publicly available, a general method for related compounds is described.

Experimental Protocol: HPLC Method for PDE5 Inhibitors

-

Instrumentation : A standard HPLC system with a UV detector.

-

Column : A C18 reversed-phase column is typically used.

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH and gradient may be optimized for separation.

-

Detection : UV detection at a wavelength where the analyte has maximum absorbance (e.g., around 230-290 nm for similar compounds).

-

Sample Preparation : Samples (e.g., from dosage forms or plasma) are prepared by dissolution and, if necessary, extraction and filtration before injection.

-

Validation : The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.

Conclusion

This compound is a potent and selective PDE5 inhibitor with a pharmacokinetic profile that has been investigated in humans. Clinical trials have explored its potential therapeutic applications. This technical guide provides a summary of the currently available information on this compound, highlighting its mechanism of action and pharmacological properties. Further publication of detailed preclinical and clinical data would be beneficial for a more complete understanding of its therapeutic potential.

References

- 1. Application of physiologically based pharmacokinetic modeling to understanding the clinical pharmacokinetics of UK-369,003 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Role of Sildenafil in Smooth Muscle Relaxation Studies

Disclaimer: The initial query for "Gisadenafil Besylate" did not yield any specific results in scientific literature. The following guide is based on Sildenafil, a well-researched drug with a similar name and established role in smooth muscle relaxation. It is presumed that the original query may have contained a typographical error.

This technical guide provides a comprehensive overview of Sildenafil's mechanism of action in promoting smooth muscle relaxation, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of PDE5

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] High concentrations of PDE5 are found in the smooth muscle cells of the corpus cavernosum in the penis, the pulmonary vasculature, and to a lesser extent, in other vascular and muscular tissues throughout the body.[3][4] By inhibiting PDE5, Sildenafil leads to an accumulation of cGMP, which is a key second messenger in the nitric oxide (NO) signaling pathway that mediates smooth muscle relaxation.[1][5]

The Nitric Oxide/cGMP Signaling Pathway

The physiological process of smooth muscle relaxation, particularly in the context of vasodilation, is primarily initiated by the release of nitric oxide (NO).[4]

-

NO Production: In response to various stimuli, such as sexual stimulation in the corpus cavernosum, NO is released from nerve endings and endothelial cells.[4]

-

Guanylate Cyclase Activation: NO diffuses into adjacent smooth muscle cells and binds to the heme moiety of soluble guanylate cyclase (sGC).[1]

-

cGMP Synthesis: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][4]

-

Protein Kinase G (PKG) Activation: The elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG).[1]

-

Smooth Muscle Relaxation: PKG phosphorylates several downstream targets within the smooth muscle cell, leading to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium. This ultimately results in smooth muscle relaxation and vasodilation.[1]

Sildenafil's role is to prevent the breakdown of cGMP by PDE5, thereby prolonging and enhancing the NO-mediated relaxation of smooth muscle.[1][2]

Quantitative Data on Sildenafil's Efficacy

The following tables summarize key quantitative data from various studies on Sildenafil.

Table 1: In Vitro Studies on Smooth Muscle Relaxation

| Preparation | Agonist | Sildenafil Concentration | Effect | Reference |

|---|---|---|---|---|

| Rabbit Corpus Cavernosum (Diabetic) | Sodium Nitroprusside | 10⁻⁷ M | Significantly enhanced relaxation | [6] |

| Rabbit Corpus Cavernosum (Diabetic) | Electrical Field Stimulation | 10⁻⁸ M | Enhanced relaxation |[6] |

Table 2: Clinical Trial Efficacy in Erectile Dysfunction

| Study Population | Outcome | Result | Reference |

|---|---|---|---|

| Meta-analysis of 16 trials | Improved Erections | 3.57 times more likely with Sildenafil vs. Placebo (95% CI = 2.93-4.43) | [7] |

| Patients with Diabetes Mellitus | Response Rate | 59% with Sildenafil vs. 16% with Placebo | [8] |

| Patients post-prostatectomy | Response Rate | 43% with Sildenafil vs. 15% with Placebo |[8] |

Table 3: Pharmacokinetic Properties of Sildenafil

| Parameter | Value | Reference |

|---|---|---|

| Bioavailability | ~41% | [1] |

| Peak Plasma Time | 30-120 minutes | [3][9] |

| Elimination Half-life | 3-4 hours | [1] |

| Metabolism | Primarily by CYP3A4 (major) and CYP2C9 (minor) |[1] |

Experimental Protocols for Studying Smooth Muscle Relaxation

The following is a representative protocol for an in vitro experiment to assess the effect of Sildenafil on smooth muscle relaxation, based on methodologies described in the literature.[6]

Objective: To determine the effect of Sildenafil on agonist-induced relaxation of isolated corpus cavernosum smooth muscle strips.

Materials:

-

Male New Zealand White rabbits

-

Alloxan (for induction of diabetes, if applicable)

-

Krebs-Henseleit solution

-

Sildenafil

-

Sodium Nitroprusside (or other NO donor)

-

Electrical field stimulator

-

Organ baths with isometric force transducers

-

Data acquisition system

Methodology:

-

Tissue Preparation:

-

Humanely euthanize the rabbits and excise the penises.

-

Isolate the corpus cavernosum and carefully dissect smooth muscle strips (e.g., 2x2x8 mm).

-

-

Organ Bath Setup:

-

Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Connect the strips to isometric force transducers to record muscle tension.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 2g, with washes every 15 minutes.

-

-

Pre-contraction:

-

Contract the tissues with a submaximal concentration of an alpha-agonist (e.g., phenylephrine).

-

-

Relaxation Response Measurement:

-

Once a stable contraction is achieved, induce relaxation by adding cumulative concentrations of an NO donor (e.g., Sodium Nitroprusside, 10⁻⁸ M to 10⁻⁴ M) or by electrical field stimulation (1-20 Hz).

-

Record the relaxation responses.

-

-

Sildenafil Incubation:

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a specific concentration of Sildenafil (e.g., 10⁻⁸ M or 10⁻⁷ M) for a predetermined time (e.g., 30 minutes).

-

-

Post-Sildenafil Relaxation Response:

-

Repeat the pre-contraction and relaxation response measurements in the presence of Sildenafil.

-

-

Data Analysis:

-

Express relaxation as a percentage decrease from the pre-contracted tension.

-

Compare the concentration-response curves for the relaxing agent in the absence and presence of Sildenafil.

-

Calculate IC₅₀ values where applicable.

-

Use appropriate statistical tests (e.g., t-test, ANOVA) to determine significance.

-

From Molecular Mechanism to Clinical Application

The smooth muscle relaxing properties of Sildenafil are the foundation for its primary clinical applications.

-

Erectile Dysfunction (ED): By enhancing NO-mediated smooth muscle relaxation in the corpus cavernosum, Sildenafil increases blood inflow, leading to penile erection upon sexual stimulation.[3][4]

-

Pulmonary Arterial Hypertension (PAH): Sildenafil relaxes the smooth muscle of the pulmonary arteries, leading to vasodilation of the pulmonary vascular bed.[4] This reduces pulmonary vascular resistance and pressure, thereby alleviating the symptoms of PAH.[10]

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sildenafil Patient Tips: 7 things you should know [drugs.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The effect of sildenafil on corpus cavernosal smooth muscle relaxation and cyclic GMP formation in the diabetic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Systematic review of randomised controlled trials of sildenafil (Viagra) in the treatment of male erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical update on sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reference.medscape.com [reference.medscape.com]

- 10. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving Gisadenafil Besylate

For distribution to: Researchers, scientists, and drug development professionals.

Subject: Standardized protocols for the preparation of Gisadenafil Besylate solutions for in vitro and in vivo experimental use.

Introduction

This compound (also known as UK-369,003) is a potent and specific inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to the relaxation of smooth muscle and vasodilation.[1][3] This mechanism of action makes it a valuable tool for research in areas such as cardiovascular disease and erectile dysfunction.[4][5] Proper dissolution and formulation are critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols and data for dissolving this compound for laboratory use.

Physicochemical Properties and Solubility Data

This compound is a white to off-white powder.[6] Its solubility is a key factor in the preparation of stock solutions. The besylate salt form is utilized to enhance aqueous solubility and stability.[7] A summary of its solubility in common laboratory solvents is provided below.

Table 1: Solubility of this compound

| Solvent | Solubility | Molar Equivalent (MW: 677.79 g/mol ) |

|---|---|---|

| DMSO (Dimethyl Sulfoxide) | < 67.78 mg/mL[6] | < 100 mM |

| Water | < 6.78 mg/mL[6] | < 10 mM |

Experimental Protocols

Safety Precaution: Always handle this compound powder and concentrated solutions in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 3.1: Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO, suitable for most cell-based assays and enzymatic experiments.

Materials:

-

This compound (MW: 677.79 g/mol )

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heating block (optional)

-

Ultrasonic bath (optional)

Methodology:

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 677.79 g/mol * (1000 mg / 1 g) = 6.78 mg

-

Weigh Compound: Accurately weigh 6.78 mg of this compound powder and place it into a sterile vial.

-

Add Solvent: Add 1 mL of sterile DMSO to the vial.

-

Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.

-

Aid Dissolution (if necessary): If the compound does not dissolve completely at room temperature, gentle warming and sonication can be applied.[1][6]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][6]

Working Solution Preparation: For cell culture experiments, the DMSO stock solution must be serially diluted into the aqueous cell culture medium to achieve the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity.

Protocol 3.2: General Guidance for Preparing an In Vivo Formulation

In vivo formulations for poorly water-soluble compounds like this compound often require a co-solvent system to ensure solubility and stability for administration (e.g., oral gavage, intraperitoneal injection). This is a general protocol, and the final vehicle composition should be optimized and tested for tolerability in the specific animal model.

Materials:

-

This compound

-

DMSO

-

PEG300 (Polyethylene glycol 300) or Solutol HS 15

-

Tween 80

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Example Formulation Vehicle (for a 10% DMSO, 40% PEG300, 5% Tween 80 solution):

-

Prepare Stock: Dissolve the required amount of this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

-

Add Co-solvents: To the DMSO solution, add PEG300 and vortex until the solution is homogeneous.

-

Add Surfactant: Add Tween 80 and vortex to mix thoroughly.

-

Final Dilution: Slowly add sterile saline or PBS to the mixture to reach the final desired volume and concentration, vortexing continuously to prevent precipitation. The final solution should be clear.

-

Administration: The formulation should be prepared fresh on the day of dosing and administered at the appropriate volume based on the animal's weight.

Note: The solubility and stability of the compound in the final formulation should be confirmed. A pilot study to assess the tolerability of the vehicle in a small group of animals is highly recommended before proceeding with the main experiment.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Diagram

This compound functions by inhibiting PDE5, which is a key enzyme in the nitric oxide (NO)/cGMP signaling pathway.

Caption: this compound inhibits PDE5 in the NO/cGMP pathway.

References

- 1. glpbio.com [glpbio.com]

- 2. scbt.com [scbt.com]

- 3. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE5 inhibitors: in vitro and in vivo pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. This compound | 334827-98-4 | Benchchem [benchchem.com]

Application Notes and Protocols for In Vitro Assays of PDE5 Inhibitors

A Representative Study Using Sildenafil as a Gisadenafil Besylate Analog

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As "this compound" is not a widely documented phosphodiesterase 5 (PDE5) inhibitor in publicly available scientific literature, this document utilizes Sildenafil, a well-characterized PDE5 inhibitor, as a representative compound to detail in vitro assay protocols. The methodologies provided herein are based on established practices for evaluating PDE5 inhibitors and should be adapted and optimized for the specific physicochemical properties of this compound.

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway.[1] It specifically hydrolyzes cGMP, a second messenger that mediates smooth muscle relaxation and vasodilation. Inhibition of PDE5 leads to an accumulation of cGMP, thereby potentiating smooth muscle relaxation.[2] This mechanism of action is the basis for the therapeutic use of PDE5 inhibitors in conditions such as erectile dysfunction and pulmonary arterial hypertension.[3] These application notes provide detailed protocols for the in vitro evaluation of novel PDE5 inhibitors, using Sildenafil as a reference compound. The described assays are fundamental for determining the potency, selectivity, and potential cytotoxicity of new chemical entities targeting PDE5.

Data Presentation

Table 1: In Vitro Potency of Various PDE5 Inhibitors

| Compound | PDE5 IC₅₀ (nM) | PDE1 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | Selectivity for PDE5 vs. PDE1 | Selectivity for PDE5 vs. PDE6 |

| Vardenafil | 0.7 | 180 | 11 | 257 | 16 |

| Sildenafil | 6.6 | >1000 | >1000 | >151 | >151 |

| Tadalafil | 2.0 | - | - | - | - |

| Avanafil | 5.2 | >1000 | >1000 | >192 | >192 |

Data compiled from publicly available literature.[4][5][6] IC₅₀ values can vary depending on assay conditions.

Table 2: Cytotoxicity of Sildenafil in Human Umbilical Vein Endothelial Cells (HUVECs)

| Sildenafil Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 1 | 98 ± 3 |

| 10 | 95 ± 4 |

| 50 | 88 ± 5 |

| 100 | 75 ± 6 |

| 500 | 52 ± 7 |

Representative data based on published studies.[7] Actual values may vary based on cell type and experimental conditions.

Experimental Protocols

PDE5 Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PDE5 enzyme.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

Test compound (e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Detection reagent (e.g., a fluorescently labeled cGMP analog or a kit that measures phosphate production)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (a known PDE5 inhibitor like Sildenafil) and a negative control (vehicle, typically DMSO).

-

Add the PDE5 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.[8]

-

Initiate the enzymatic reaction by adding cGMP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[9]

-

Stop the reaction according to the detection kit's instructions (e.g., by adding a stop solution).

-

Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Human cell line (e.g., HUVECs, HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (e.g., this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[10]

-

Prepare a serial dilution of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells for a vehicle control (DMSO).

-

Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[10]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]

-

During this incubation, the MTT is converted to purple formazan crystals by metabolically active cells.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Intracellular cGMP Quantification Assay

This assay measures the accumulation of intracellular cGMP in response to a PDE5 inhibitor.

Materials:

-

Cell line that expresses PDE5 (e.g., vascular smooth muscle cells)

-

Cell culture medium

-

Test compound (e.g., this compound)

-

A nitric oxide (NO) donor (e.g., sodium nitroprusside - SNP) to stimulate cGMP production

-

Cell lysis buffer

-

cGMP immunoassay kit (e.g., ELISA or TR-FRET based)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with different concentrations of the test compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an NO donor (e.g., 10 µM SNP) for a short period (e.g., 5-10 minutes) to induce cGMP synthesis.

-

Terminate the stimulation and lyse the cells using the lysis buffer provided in the cGMP assay kit.

-

Perform the cGMP quantification assay on the cell lysates according to the manufacturer's instructions. This typically involves a competitive binding reaction.[13]

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Calculate the concentration of cGMP in each sample using a standard curve generated with known concentrations of cGMP.

-

Plot the cGMP concentration against the test compound concentration to determine the dose-dependent effect on intracellular cGMP accumulation.

Mandatory Visualizations

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Treatment of Cardiovascular Dysfunction With PDE5-Inhibitors – Temperature Dependent Effects on Transport and Metabolism of cAMP and cGMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity testing of sildenafil ba... preview & related info | Mendeley [mendeley.com]

- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors [frontiersin.org]

- 9. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Gisadenafil Besylate Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Gisadenafil Besylate, a potent phosphodiesterase type 5 (PDE5) inhibitor, in various animal models. The protocols and data presented are synthesized from preclinical safety, pharmacokinetic, and pharmacodynamic studies.

Overview and Mechanism of Action

This compound, also known as Sildenafil (UK-92,480), is a selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] The physiological mechanism of action involves the enhancement of the nitric oxide (NO) signaling pathway. During sexual stimulation, NO is released, activating guanylate cyclase to increase levels of cGMP. This results in smooth muscle relaxation and increased blood flow to the corpus cavernosum.[3][4] By inhibiting PDE5, the enzyme responsible for cGMP degradation, this compound elevates cGMP levels, thereby augmenting the pro-erectile signal.[3][4] PDE5 is also expressed in other tissues, including vascular and visceral smooth muscle, platelets, and skeletal muscle.[3][4]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Quantitative Data Presentation

The following tables summarize pharmacokinetic and pharmacodynamic data from studies in various animal models.

Table 1: Pharmacokinetic Parameters of Gisadenafil (Sildenafil) in Male Animal Models

| Species | Dose | Route | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | Half-life (hr) | Bioavailability (%) |

| Mouse | 10 mg/kg | p.o. | - | ~1 | - | 0.4 - 1.3 | - |

| Rat | 10 mg/kg | i.v. | - | - | - | - | - |

| 30 mg/kg | p.o. | - | - | - | - | 14.6 | |

| 10 mg/kg | p.o. | - | >1 | - | 0.4 - 1.3 | - | |

| Rabbit | - | p.o. | - | ~1 | - | - | - |

| Dog | - | p.o. | - | ~1 | - | 6.1 | - |

Data compiled from multiple sources.[5][6]

Table 2: Toxicology Study Dosing in Animal Models

| Species | Study Duration | Route | NOAEL (mg/kg/day) | Key Findings |

| Mouse | 3 months | p.o. | - | Dose-related plasma levels of parent drug and metabolite. |

| 24 months | p.o. | 3-30 | Dose-related exposure to parent compound and metabolite. | |

| Rat | 1 month | p.o. | 10, 45, 200 | Higher blood concentrations in females than males. |

| 6 months | p.o. | 3, 12, 60 | Males exposed mainly to metabolite, females to parent compound. | |

| 24 months | p.o. | 1.5 - 60 | Dose-related exposure to parent compound and metabolite. | |

| Dog | 1 month | i.v. | up to 4 | No evidence of toxicity. |

NOAEL: No-Observed-Adverse-Effect Level. Data extracted from FDA pharmacology reviews.[1][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Oral Administration Protocol for Pharmacokinetic Studies in Rats

This protocol is designed to assess the pharmacokinetic profile of this compound following oral administration.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Male Sprague-Dawley rats (250-300g)

-

Oral gavage needles

-

Syringes

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing: Administer the drug suspension to the rats via oral gavage at a specified volume (e.g., 10 mL/kg).

-

Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound and its major metabolites in the plasma samples using a validated analytical method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Erectile Function Assessment in a Rat Model of Cavernous Nerve Injury

This protocol evaluates the efficacy of this compound in improving erectile responses.[8]

Materials:

-

Male Sprague-Dawley rats (4-5 months old)

-

Anesthetic (e.g., ketamine/xylazine)

-

Surgical instruments

-

This compound

-

Vehicle for oral administration

-

Pressure transducer and recording system

-

Bipolar electrode for nerve stimulation

Procedure:

-

Surgical Preparation: Anesthetize the rat and perform a bilateral cavernous nerve transection. Allow for a one-week recovery period.

-

Drug Administration: Administer this compound or vehicle via oral gavage 30 minutes prior to the assessment of erectile function.

-

Intracorporeal Pressure (ICP) Measurement: Expose the penis and insert a 25-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP.

-

Blood Pressure (BP) Measurement: Monitor systemic blood pressure via a carotid artery catheter.

-

Nerve Stimulation: Electrically stimulate the cavernous nerve with defined parameters (e.g., 15 Hz frequency, 30 ms pulse width, 2 volts).

-

Data Recording: Record the ICP and mean arterial pressure (MAP) continuously.

-

Efficacy Endpoints: Analyze the data to determine the maximal ICP/BP ratio, the total area under the curve for ICP, and the frequency and duration of spontaneous erections.

Experimental Workflow and Logical Relationships

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. DEVELOPMENT OF NOVEL PHOSPHODIESTERASE 5 INHIBITORS FOR THE THERAPY OF ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. | Semantic Scholar [semanticscholar.org]

- 6. Pharmacokinetics of sildenafil after intravenous and oral administration in rats: hepatic and intestinal first-pass effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening with Gisadenafil Besylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gisadenafil Besylate (also known as UK-369,003) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, resulting in smooth muscle relaxation and vasodilation. This mechanism of action makes it a subject of interest for therapeutic areas where modulation of the NO/cGMP pathway is beneficial.

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize PDE5 inhibitors like this compound. The protocols include an in vitro biochemical assay for direct PDE5 inhibition and a cell-based assay to measure the downstream effects on cGMP levels.

Mechanism of Action: The NO/cGMP Signaling Pathway

The physiological process of vasodilation in smooth muscle is primarily regulated by the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade. Upon stimulation, nitric oxide synthase (NOS) produces NO, which then diffuses into smooth muscle cells and binds to soluble guanylate cyclase (sGC). This binding activates sGC to convert guanosine triphosphate (GTP) into cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.

The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases (PDEs). In many tissues, PDE5 is the predominant enzyme responsible for cGMP degradation. This compound, as a PDE5 inhibitor, competitively blocks this degradation, thereby prolonging the action of cGMP and enhancing the vasodilatory response.

Quantitative Data Presentation

The following tables summarize the in vitro potency and selectivity of this compound in comparison to Sildenafil, a well-characterized PDE5 inhibitor.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound and Sildenafil against PDE5

| Compound | PDE5 IC50 (nM) | Source |

| This compound | 1.23 | |

| This compound | 3.6 | [1] |

| Sildenafil | 3.5 | [2] |

| Sildenafil | 5.22 | [3] |

| Sildenafil | 6.6 | [4] |

Table 2: Selectivity Profile of this compound and Sildenafil against various PDE Isoforms

| Compound | PDE Isoform | IC50 (nM) | Selectivity (fold vs. PDE5) |

| This compound | PDE5 | 1.23 | 1 |

| PDE6 | >123 | >100 | |

| Sildenafil | PDE1 | 264 | 60 |

| PDE2 | >1000 | >227 | |

| PDE3 | >1000 | >227 | |

| PDE4 | >1000 | >227 | |

| PDE5 | 6.6 | 1 | |

| PDE6 | 49 | 7.4 | |

| PDE11 | >10000 | >1000 |

Note: Sildenafil selectivity data is derived from an IC50 of 6.6 nM for PDE5.[4][5]

Experimental Protocols

In Vitro PDE5 Inhibition Assay (High-Throughput Screening)

This protocol describes a fluorescence polarization (FP)-based assay for the high-throughput screening of PDE5 inhibitors. The assay measures the hydrolysis of a fluorescently labeled cGMP substrate (FAM-cGMP) by PDE5.

Workflow Diagram:

Materials:

-

Human recombinant PDE5A1 enzyme

-

FAM-cGMP (fluorescein-labeled cGMP) substrate

-

Phosphate-binding agent (nanoparticle-based)

-

Assay Buffer (e.g., 40 mM MOPS, pH 7.5, 2.0 mM EGTA, 15 mM Mg-acetate, 0.2 mg/ml BSA)

-

This compound (or other test compounds)

-

Sildenafil (as a positive control)

-

DMSO (for compound dilution)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound and control compounds in 100% DMSO.

-

Perform serial dilutions of the stock solutions in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

-

Assay Plate Preparation:

-

Dispense a small volume (e.g., 5 µL) of the diluted compounds or controls into the wells of a 384-well microplate.

-

Include wells with assay buffer and DMSO only as a negative control (100% enzyme activity) and wells with a known potent inhibitor (like Sildenafil) as a positive control (0% enzyme activity).

-

-

Enzyme Addition:

-

Dilute the human recombinant PDE5A1 enzyme in cold assay buffer to the desired concentration. The optimal concentration should be determined empirically to achieve a robust assay window.

-

Add the diluted enzyme solution (e.g., 5 µL) to all wells except for the no-enzyme control wells.

-

-

Incubation:

-

Briefly centrifuge the plate to ensure all components are mixed.

-

Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

-

-

Reaction Initiation:

-

Prepare the FAM-cGMP substrate solution in the assay buffer.

-

Add the substrate solution (e.g., 5 µL) to all wells to initiate the enzymatic reaction.

-

-

Reaction Incubation:

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination and Signal Development:

-

Add the phosphate-binding agent (e.g., 5 µL) to all wells to stop the reaction and develop the FP signal. The binding agent will bind to the phosphate groups of the hydrolyzed GMP-FAM, leading to a change in fluorescence polarization.

-

-

Signal Detection:

-

Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization on a compatible microplate reader (Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based cGMP Assay (High-Throughput Screening)

This protocol describes a cell-based assay to measure the effect of PDE5 inhibitors on intracellular cGMP levels in response to a nitric oxide donor. A common method is a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

Workflow Diagram:

Materials:

-

A suitable cell line expressing PDE5 (e.g., CHO, HEK293, or smooth muscle cells)

-

Cell culture medium and supplements

-

This compound (or other test compounds)

-

Nitric oxide donor (e.g., Sodium Nitroprusside - SNP)

-

Cell lysis buffer

-

A commercial cGMP detection kit (ELISA or HTRF)

-

96- or 384-well cell culture plates

-

Microplate reader (absorbance or fluorescence/time-resolved fluorescence)

Procedure:

-

Cell Culture and Seeding:

-

Culture the chosen cell line under standard conditions.

-

Seed the cells into 96- or 384-well cell culture plates at an optimized density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds in the cell culture medium.

-

Remove the old medium from the cell plates and add the medium containing the test compounds.

-

Incubate the plates for a predetermined time (e.g., 30-60 minutes) at 37°C in a CO2 incubator.

-

-

Cell Stimulation:

-

Prepare a solution of the NO donor (e.g., SNP) in the cell culture medium.

-

Add the NO donor solution to the wells to stimulate cGMP production.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and add cell lysis buffer to each well to release the intracellular cGMP.

-

Incubate as per the lysis buffer protocol (e.g., 10-20 minutes at room temperature with shaking).

-

-

cGMP Detection:

-

Perform the cGMP detection assay using a commercial kit (e.g., ELISA or HTRF) according to the manufacturer's instructions. This typically involves transferring the cell lysates to the assay plate and following the kit's protocol for antibody/conjugate addition, incubation, washing (for ELISA), and substrate/reagent addition.

-

-

Signal Measurement:

-

Read the plate on the appropriate microplate reader (absorbance for ELISA, fluorescence/time-resolved fluorescence for HTRF).

-

-

Data Analysis:

-

Generate a standard curve using the cGMP standards provided in the kit.

-

Calculate the concentration of cGMP in each sample from the standard curve.

-

Plot the cGMP concentration against the logarithm of the compound concentration and fit the data to a suitable model to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

-

Conclusion

The provided protocols offer robust and scalable methods for the high-throughput screening and characterization of PDE5 inhibitors such as this compound. The in vitro FP-based assay allows for the direct measurement of enzyme inhibition, while the cell-based cGMP assay provides a physiologically relevant measure of the compound's activity in a cellular context. These assays are essential tools for drug discovery and development programs targeting the NO/cGMP signaling pathway.

References

- 1. glpbio.com [glpbio.com]

- 2. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High biochemical selectivity of tadalafil, sildenafil and vardenafil for human phosphodiesterase 5A1 (PDE5) over PDE11A4 suggests the absence of PDE11A4 cross-reaction in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Gisadenafil Besylate for Studying PDE5 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gisadenafil Besylate is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] By preventing the degradation of cGMP, this compound serves as a valuable tool for elucidating the multifaceted roles of PDE5 in various physiological and pathophysiological processes. These application notes provide detailed protocols for utilizing this compound to investigate PDE5 function in both biochemical and cellular contexts.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the catalytic activity of PDE5.[1] PDE5 is responsible for the hydrolysis of cGMP to the inactive 5'-GMP.[2] Inhibition of PDE5 by this compound leads to an accumulation of intracellular cGMP, thereby potentiating the downstream effects of signaling pathways that rely on this second messenger.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other common PDE5 inhibitors.

| Compound | IC₅₀ (nM) for PDE5 |

| This compound | 3.6 [1] |

| Sildenafil | 3.9 |

| Vardenafil | 0.7 |

| Tadalafil | 1.8 |

Caption: Comparative IC₅₀ values of various PDE5 inhibitors.

Signaling Pathway Diagram

Caption: The cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in subsequent experiments.

Materials:

-

This compound powder (CAS: 334827-98-4)[3]

-

Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound using its molecular weight (677.79 g/mol ).[3]

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired concentration.

-

To aid dissolution, gently warm the tube to 37°C and vortex or sonicate until the powder is completely dissolved.[4]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

In Vitro PDE5 Inhibition Assay using Fluorescence Polarization

Objective: To determine the inhibitory activity of this compound on purified PDE5 enzyme. This protocol is based on a fluorescence polarization (FP) assay format.[5]

Experimental Workflow Diagram:

Caption: Workflow for the in vitro PDE5 inhibition assay using fluorescence polarization.

Materials:

-

Recombinant human PDE5A1 enzyme

-

Fluorescein-labeled cGMP (FAM-cGMP)

-

Phosphate-binding agent/nanobeads

-

Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

This compound stock solution

-

Black, low-volume 384-well microplate

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in assay buffer.

-

Dilute the PDE5A1 enzyme to the desired concentration in cold assay buffer.

-

Reconstitute and dilute the FAM-cGMP substrate in assay buffer.

-

-

Assay Procedure:

-

Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add 10 µL of the diluted PDE5A1 enzyme solution to each well.

-

Incubate the plate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 5 µL of the FAM-cGMP substrate solution to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Stop the reaction by adding 10 µL of the binding agent solution.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Measurement of Intracellular cGMP Levels by ELISA

Objective: To quantify the effect of this compound on intracellular cGMP concentrations in cultured cells. This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA).[7]

Experimental Workflow Diagram:

Caption: Workflow for measuring intracellular cGMP levels using a competitive ELISA.

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

This compound

-

Nitric oxide (NO) donor (e.g., sodium nitroprusside, SNP)

-

0.1 M Hydrochloric acid (HCl)

-

Commercially available cGMP ELISA kit

-

Microplate reader capable of measuring absorbance at 450 nm

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate cGMP production by adding an NO donor (e.g., SNP) for a defined period (e.g., 10 minutes).

-

-

Cell Lysis:

-

Aspirate the cell culture medium.

-

Add 200 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase activity.[8]

-

Incubate at room temperature for 10 minutes.

-

Centrifuge the plate to pellet cell debris.

-

-

ELISA Procedure (follow kit manufacturer's instructions):

-

Transfer the supernatant (cell lysate) to the ELISA plate pre-coated with an anti-cGMP antibody.

-

Add a fixed amount of HRP-conjugated cGMP to each well.

-

Incubate to allow competition between the sample cGMP and the HRP-cGMP for antibody binding.

-

Wash the plate to remove unbound reagents.

-

Add a chromogenic substrate and incubate to develop color.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm. The absorbance is inversely proportional to the amount of cGMP in the sample.

-

Generate a standard curve using the provided cGMP standards.

-

Calculate the concentration of cGMP in the samples by interpolating from the standard curve.

-

Western Blot Analysis of VASP Phosphorylation

Objective: To assess the downstream functional consequences of PDE5 inhibition by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a known substrate of Protein Kinase G (PKG).

Materials:

-

Cultured cells or tissue lysates

-

This compound

-

NO donor (e.g., SNP)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation:

-

Treat cells or tissues as described in the cGMP ELISA protocol.

-

Lyse cells or homogenize tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-VASP.

-

Strip the membrane and re-probe with an antibody against total VASP to normalize for protein loading.

-

Calculate the ratio of phosphorylated VASP to total VASP for each sample.

-

Conclusion

This compound is a powerful pharmacological tool for investigating the role of PDE5 in cGMP-mediated signaling pathways. The protocols outlined in these application notes provide a framework for researchers to study the biochemical and cellular effects of PDE5 inhibition. By employing these methods, scientists can further unravel the complex functions of PDE5 and its implications in health and disease.

References

Application Notes and Protocols for Gisadenafil Besylate

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Gisadenafil Besylate is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). By preventing the degradation of cyclic guanosine monophosphate (cGMP), this compound enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][2][3] These properties make it a subject of interest for in vivo research in various physiological and pathological models. These application notes provide an overview of recommended dosing, experimental protocols, and the mechanism of action for the in vivo use of this compound.

Mechanism of Action

The physiological mechanism of action of this compound involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cGMP. In tissues where the NO/cGMP pathway is active, the release of NO stimulates guanylate cyclase to produce cGMP.[3] Elevated cGMP levels then lead to the relaxation of smooth muscle and increased blood flow.[2] this compound enhances this process by preventing cGMP breakdown.[1][2][3]

In Vivo Dosing Recommendations

The following tables summarize pharmacokinetic and safety data for Sildenafil, which can be used as a starting point for establishing in vivo doses of this compound in preclinical models. Doses should be optimized for specific experimental conditions.

Pharmacokinetic Parameters in Animal Models

| Species | Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Mouse | Oral | 10 | ~1 | 0.4 - 1.3 | N/A | [4][5] |

| Rat | Oral | 10 | ~1 | 0.4 - 1.3 | N/A | [4][5] |

| Rabbit | Oral | 10 | ~1 | N/A | N/A | [4] |

| Dog | Oral | 1, 2, 4 | ~1 | 6.1 | N/A | [4][6] |

N/A: Not Available in the provided search results.

Preclinical Safety and Toxicity Data

| Species | Study Duration | NOAEL (mg/kg/day) | Observed Effects | Reference |

| Mouse | 24 months | 3 | Dose-related reduction in intestinal transit at higher doses. | [7] |

| Rat | 42 days | N/A | Reversible hepatocellular hypertrophy. | [8] |

| Dog | N/A | N/A | "Beagle pain syndrome" at high doses. | [8] |

NOAEL: No Observed Adverse Effect Level.

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound.

Protocol for Oral Administration in Rodents

1. Materials:

-

This compound

-

Vehicle (e.g., sterile water, 0.5% methylcellulose)

-

Oral gavage needles (appropriate size for the animal)

-

Syringes

-

Animal scale

2. Procedure:

-

Preparation of Dosing Solution:

-

Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

-

Prepare a homogenous suspension or solution of this compound in the chosen vehicle. Ensure complete dissolution or uniform suspension before each administration.

-

-

Animal Handling and Dosing:

-

Weigh each animal immediately before dosing to ensure accurate dose calculation.

-

Gently restrain the animal.

-

Insert the oral gavage needle carefully into the esophagus.

-

Administer the calculated volume of the dosing solution or vehicle.

-

Monitor the animal for any signs of distress immediately after dosing and at regular intervals.

-

-

Post-Administration Monitoring:

-

Observe animals for any adverse effects.

-

Proceed with the planned experimental measurements at the predetermined time points.

-

Safety and Handling

-

Researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, when handling this compound.

-

Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

-

This compound should be stored in a cool, dry place, protected from light.

Disclaimer

These application notes are intended for guidance in a research setting. The optimal dosage, administration route, and experimental protocol may vary depending on the specific animal model and research question. It is the responsibility of the individual researcher to determine the appropriate conditions for their experiments.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of sildenafil in mouse, rat, rabbit, dog and man. | Semantic Scholar [semanticscholar.org]

- 6. Pharmacokinetics of single dose sildenafil orally administered in canine models of chronic embolic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enzyme Kinetics of Gisadenafil Besylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gisadenafil Besylate is a potent and specific inhibitor of phosphodiesterase 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, this compound increases intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.[2][3][4] This mechanism of action makes it a subject of interest for therapeutic applications. Understanding the kinetic parameters of this compound's interaction with PDE5 is crucial for its development as a therapeutic agent.[5] These application notes provide detailed protocols for determining the enzyme kinetics of PDE5 and characterizing the inhibitory action of this compound.

Signaling Pathway

The nitric oxide (NO)-cGMP signaling pathway is central to the mechanism of action of PDE5 inhibitors. In various tissues, the release of NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2][3][6] The accumulation of cGMP activates protein kinase G (PKG), leading to a cascade of downstream effects that result in smooth muscle relaxation.[2] PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP.[3][7] this compound, as a PDE5 inhibitor, blocks this degradation, thereby prolonging the action of cGMP.[1]

Data Presentation

Table 1: Michaelis-Menten Kinetics of PDE5